tert-Butyldicyclohexylphosphine

Catalog No.
S1898264
CAS No.
93634-87-8
M.F
C16H31P
M. Wt
254.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyldicyclohexylphosphine

CAS Number

93634-87-8

Product Name

tert-Butyldicyclohexylphosphine

IUPAC Name

tert-butyl(dicyclohexyl)phosphane

Molecular Formula

C16H31P

Molecular Weight

254.39 g/mol

InChI

InChI=1S/C16H31P/c1-16(2,3)17(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h14-15H,4-13H2,1-3H3

InChI Key

MQYZHXLHUNLBQH-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1CCCCC1)C2CCCCC2

Canonical SMILES

CC(C)(C)P(C1CCCCC1)C2CCCCC2

Ligand Properties and Applications in Catalysis

  • Bidentate Ligand

    t-BuCy2P acts as a bidentate ligand, meaning it can bind to a metal center using two donor sites []. The phosphorus atom and one of the cyclohexyl groups can form bonds with the metal, influencing the reactivity of the resulting complex. This ability to bind metals and modulate their behavior makes t-BuCy2P valuable in designing catalysts for various chemical reactions [].

  • Steric Effects

    The molecule possesses a bulky tert-butyl group, which creates steric hindrance around the metal center []. This steric bulk can influence the reaction pathways and substrate selectivity of catalysts containing t-BuCy2P [].

Here are some examples of how t-BuCy2P is used in catalysis research:

  • Homogeneous Catalysis

    t-BuCy2P finds use in homogeneous catalysis, where the catalyst and reactants are in the same phase (usually liquid) []. Researchers explore the use of t-BuCy2P complexes for various reactions, including hydrogenation, hydroformylation, and polymerization reactions [].

  • Asymmetric Catalysis

    Due to its ability to control reaction pathways, t-BuCy2P is being investigated in the field of asymmetric catalysis, which aims to produce chiral molecules with high enantioselectivity [].

Applications in Polymer Chemistry

  • Living Polymerization

    t-BuCy2P ligands are used in coordination catalysts for living polymerization reactions. These reactions allow for precise control over polymer chain length and architecture [].

  • Copolymerization

    The steric properties of t-BuCy2P can influence the incorporation of different monomers during copolymerization reactions, leading to polymers with specific properties [].

Tert-Butyldicyclohexylphosphine is a phosphine compound characterized by its bulky tert-butyl and cyclohexyl substituents attached to a phosphorus atom. This compound is notable for its steric hindrance, which influences its reactivity and interaction with various metal centers in coordination chemistry. The structure of tert-butyldicyclohexylphosphine can be depicted as follows:

  • Chemical Formula: C15_{15}H27_{27}P
  • Molecular Structure: It consists of two cyclohexyl groups and one tert-butyl group bonded to a phosphorus atom, contributing to its unique steric properties.

t-BuDCP acts as a chelating ligand, coordinating with the palladium metal center through the lone pair of electrons on the phosphorus atom. The bulky tert-butyl and cyclohexyl groups create a steric environment around the metal center, influencing the reaction pathway and promoting regioselectivity (preference for a specific reaction site) in the final product [].

, primarily as a ligand in transition metal complexes. Its bulky nature allows it to stabilize certain metal centers while preventing the formation of undesired side products. Common reactions include:

  • Coordination with Transition Metals: Tert-butyldicyclohexylphosphine can coordinate with metals such as palladium and platinum, facilitating catalytic processes like cross-coupling reactions.
  • Oxidation Reactions: The phosphorus atom can undergo oxidation, forming phosphine oxides, which may be utilized in further synthetic applications.

The synthesis of tert-butyldicyclohexylphosphine typically involves the following general steps:

  • Formation of Phosphorus Intermediate: Starting from phosphorus trichloride or other phosphorus halides, the synthesis may involve Grignard reagents or organolithium compounds to introduce the tert-butyl and cyclohexyl groups.
  • Sterically Controlled Conditions: Due to the steric bulk of the substituents, careful control of reaction conditions is necessary to minimize side reactions and maximize yield.
  • Purification: The final product is usually purified through techniques such as distillation or chromatography to isolate the desired phosphine from byproducts.

Tert-butyldicyclohexylphosphine finds applications primarily in:

  • Catalysis: It serves as a ligand in various catalytic processes, particularly in organic synthesis where transition metals are involved.
  • Material Science: The compound may be used in the development of new materials where phosphines play a role in modifying properties.

Several compounds share structural similarities with tert-butyldicyclohexylphosphine, including:

Compound NameStructure DescriptionUnique Features
Tri-tert-butylphosphineThree tert-butyl groups attached to phosphorusHighly sterically hindered, used in catalysis
DicyclohexylphosphineTwo cyclohexyl groups attached to phosphorusLess sterically hindered than tert-butyldicyclohexylphosphine
TriphenylphosphineThree phenyl groups attached to phosphorusAromatic character provides different electronic properties
Di-tert-butylphosphineTwo tert-butyl groups attached to phosphorusSimilar steric hindrance but with different reactivity

Tert-butyldicyclohexylphosphine stands out due to its combination of both bulky tert-butyl and cyclohexyl groups, providing a unique balance between steric hindrance and reactivity that is beneficial for specific catalytic applications.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H250 (100%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Wikipedia

Tert-Butyldicyclohexylphosphine

Dates

Last modified: 08-16-2023

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